molecular formula C18H17N3O3S B2589123 3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886912-89-6

3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2589123
CAS No.: 886912-89-6
M. Wt: 355.41
InChI Key: PJAIEFQOTLLCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethylsulfanyl group, a methoxyphenyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Given the limited information available on “3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide”, future research could focus on its synthesis, characterization, and potential applications. The biological activity of similar compounds suggests that it may have potential as a pharmaceutical agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol as a nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by the reaction of aniline derivatives with acyl chlorides or carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-25-13-8-6-7-12(11-13)16(22)19-18-21-20-17(24-18)14-9-4-5-10-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAIEFQOTLLCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.